N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine is a chemical compound classified as an oxadiazole derivative. Oxadiazoles are five-membered heterocyclic compounds that contain two nitrogen atoms and one oxygen atom in their structure. This specific compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features and biological activities.
The compound is identified by the Chemical Abstracts Service registry number 921938-59-2 and has a molecular formula of CHNO, with a molecular weight of approximately 203.245 g/mol . It is commercially available from suppliers such as Thermo Scientific, which offers it in various quantities for research purposes .
N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine belongs to the class of organic compounds known as amines, specifically tertiary amines due to the presence of a methyl group attached to the nitrogen atom. Its classification as an oxadiazole derivative places it within a broader category of compounds that exhibit diverse biological properties.
The synthesis of N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine can be achieved through several methods involving the formation of the oxadiazole ring and subsequent functionalization.
The synthesis often involves purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted materials. Reaction conditions including solvent choice (e.g., ethanol or dichloromethane) and reaction time are critical for maximizing yield and purity.
The molecular structure of N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine features a benzylamine moiety linked to a 3-methyl-1,2,4-oxadiazole group. The structural formula can be represented as follows:
Key structural data includes:
N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine can participate in various chemical reactions:
Common reagents used in these reactions include solvents like ethanol and methanol, which facilitate the reaction process while ensuring product solubility.
The mechanism of action for N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine involves its interaction with specific biological targets. It may exert effects by binding to enzymes or receptors involved in various biochemical pathways. For instance:
N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine is typically presented as a solid at room temperature with specific melting points dependent on purity levels.
Key chemical properties include:
Relevant data regarding its reactivity include susceptibility to oxidation and reduction processes which are crucial for its application in organic synthesis .
N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine has several scientific applications:
The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle renowned for its metabolic stability and versatile drug-like properties. In N-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine, this heterocycle serves as a bioisostere for labile ester or amide functionalities, mitigating susceptibility to enzymatic hydrolysis while retaining hydrogen-bonding capacity critical for target engagement [3]. The 3-methyl substitution further enhances lipophilicity, potentially improving blood-brain barrier (BBB) penetration—a paramount requirement for CNS therapeutics.
The pharmacophore’s π-deficient aromatic character enables favorable interactions with biological targets via dipole-dipole forces, π-stacking, and hydrogen bonding. Notably, 1,2,4-oxadiazole-containing drugs exhibit diverse bioactivities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects [3]. Quisqualic acid—a naturally occurring 1,2,4-oxadiazole—demonstrates affinity for metabotropic glutamate receptors (mGluR II/IV), validating this scaffold’s relevance in neurodegenerative disease targeting [3].
Table 1: Advantages of 1,2,4-Oxadiazole as a Bioisostere
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Metabolic Stability | Low | High | Reduced hepatic clearance |
Hydrolytic Resistance | Susceptible | Resistant | Enhanced oral bioavailability |
Hydrogen Bond Acceptor Capacity | Moderate | High | Improved target binding affinity |
Aromatic Character | Absent | Present | Enables π-π stacking with protein residues |
The benzylamine moiety—comprising a phenyl ring linked to an amine group via a methylene spacer—confers critical pharmacokinetic and pharmacodynamic advantages. In N-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine, the tertiary amine (N-methyl) enhances lipophilicity relative to primary amines, potentially facilitating CNS penetration [1]. The methylene linker (-CH₂-) provides conformational flexibility, allowing optimal orientation for target binding.
Structurally analogous benzylamine derivatives are prevalent in neuroactive drugs:
The electron-deficient 1,2,4-oxadiazole ring conjugated at the meta-position of the benzyl ring modulates electron density across the system, potentially enhancing interactions with enzymatic pockets. For instance, AChE inhibitors often exploit cationic centers (e.g., protonated amines) to bind the catalytic anionic site (CAS), while peripheral aromatic moieties engage the peripheral anionic site (PAS) [3]. This compound’s hybrid structure enables simultaneous engagement of multiple sites.
Table 2: Neuropharmacological Agents Featuring Benzylamine Motifs
Compound | Target(s) | Therapeutic Application | Structural Features |
---|---|---|---|
Donepezil | AChE | Alzheimer’s disease | Benzylpiperidine + indanone |
Ladostigil | AChE, MAO-B | Alzheimer’s/Parkinson’s | Benzylamine carbamate + propargylamine |
N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine | Putative MTDL (AChE, MAO-B, antioxidant) | Neurodegenerative disease candidate | Meta-substituted 1,2,4-oxadiazole + N-methylbenzylamine |
Neurodegenerative diseases like Alzheimer’s (AD) involve multifactorial pathologies: cholinergic deficits, amyloid-β aggregation, oxidative stress, and monoaminergic dysfunction. Single-target agents (e.g., AChE inhibitors) offer symptomatic relief but fail to halt progression. MTDLs address multiple pathways simultaneously, positioning them as disease-modifying strategies [3]. N-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine exemplifies this approach due to its hybrid pharmacophore:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3